Cas no 84040-73-3 (Benz[a]anthracene-1,2-diol, diacetate)

Benz[a]anthracene-1,2-diol, diacetate structure
84040-73-3 structure
Product Name:Benz[a]anthracene-1,2-diol, diacetate
CAS No:84040-73-3
MF:C22H16O4
MW:344.360046386719
CID:668037
PubChem ID:186297
Update Time:2025-04-19

Benz[a]anthracene-1,2-diol, diacetate Chemical and Physical Properties

Names and Identifiers

    • Benz[a]anthracene-1,2-diol, diacetate
    • 84040-73-3
    • DTXSID201004324
    • Benz(a)anthracene-1,2-diol, 1,2-diacetate
    • Tetraphene-1,2-diyl diacetate
    • Inchi: 1S/C22H16O4/c1-13(23)25-20-10-9-15-7-8-18-11-16-5-3-4-6-17(16)12-19(18)21(15)22(20)26-14(2)24/h3-12H,1-2H3
    • InChI Key: AONXHVFMNYEETQ-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1=C(C=CC2C=CC3=CC4C=CC=CC=4C=C3C=21)OC(C)=O

Computed Properties

  • Exact Mass: 344.10485899g/mol
  • Monoisotopic Mass: 344.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 52.6Ų
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